molecular formula C11H16N2O2 B13242635 N-(piperidin-3-ylmethyl)furan-2-carboxamide

N-(piperidin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B13242635
M. Wt: 208.26 g/mol
InChI Key: FMKYQXVXHHZPRM-UHFFFAOYSA-N
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Description

N-(Piperidin-3-ylmethyl)furan-2-carboxamide (CAS: 1593084-61-7) is a small organic molecule with the molecular formula C₁₁H₁₆N₂O₂ (free base) and a molecular weight of 244.72 g/mol in its hydrochloride salt form . Structurally, it consists of a furan-2-carboxamide moiety linked to a piperidin-3-ylmethyl group.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-(piperidin-3-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C11H16N2O2/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9/h2,4,6,9,12H,1,3,5,7-8H2,(H,13,14)

InChI Key

FMKYQXVXHHZPRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-ylmethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with piperidin-3-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(piperidin-3-ylmethyl)furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(piperidin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Antiviral Activity

  • N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide () inhibited enterovirus and rhinovirus replication by targeting the conserved AAA+ ATPase domain of viral protein 2C .

Psychoactive Properties

Physicochemical Properties

Property This compound N-(4-Ethoxyphenyl)furan-2-carboxamide Ortho-Fluorofuranyl Fentanyl
Molecular Weight 244.72 (HCl salt) 231.25 425.49
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.8 ~4.2 (high CNS penetration)
Solubility Likely soluble in polar solvents (HCl salt) Low aqueous solubility (ethoxy group) Highly lipophilic (phenethylpiperidine moiety)

Biological Activity

N-(piperidin-3-ylmethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a furan ring and a piperidine moiety, with a molecular formula that contributes to its unique reactivity and biological profile. The compound has a molecular weight of approximately 220.27 g/mol, which is relevant for its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid with piperidine derivatives. Common reagents include:

  • Coupling agents : N,N’-dicyclohexylcarbodiimide (DCC)
  • Catalysts : 4-dimethylaminopyridine (DMAP)

This reaction is generally conducted under anhydrous conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various microbial strains, showing effectiveness that suggests potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, likely through mechanisms involving apoptosis induction and modulation of key signaling pathways. For instance, it has been shown to activate caspases involved in the apoptotic process, indicating its potential as a multi-targeted kinase inhibitor .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways by binding to their active sites.
  • Receptor Modulation : It has been studied for its interactions with receptors such as the macrophage colony-stimulating factor 1 receptor (CSF-1R), which plays a role in neuroinflammation .

In Vitro Evaluations

Several studies have focused on the in vitro evaluation of this compound:

StudyFocusFindings
AntimicrobialEffective against various microbial strains
AnticancerInduces apoptosis via caspase activation
NeuroinflammationTargets CSF-1R in rodent models

In one study, the compound was shown to increase levels of active caspase 3 significantly compared to control cells, highlighting its role in promoting apoptosis in cancer cells . Another study utilized radioligand binding methods to assess its potential as an imaging probe for neuroinflammatory conditions .

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